molecular formula C5H12N2O3S B14181407 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfite CAS No. 919788-73-1

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfite

Cat. No.: B14181407
CAS No.: 919788-73-1
M. Wt: 180.23 g/mol
InChI Key: ZPRSWDISIWXHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfite is a chemical compound with a unique structure that includes an imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique properties make it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfite typically involves the reaction of 1,3-dimethylimidazole with hydrogen sulfite. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The use of advanced technologies and equipment ensures the high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into other derivatives.

    Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce various imidazole derivatives.

Scientific Research Applications

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfite has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfite involves its interaction with specific molecular targets. The imidazole ring plays a crucial role in binding to enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2,3-dihydro-1H-imidazole: A closely related compound with similar structural features.

    1,3-Dimethyl-1H-imidazol-3-ium-2-yl trihydroborate: Another compound with an imidazole ring, used in different applications.

Uniqueness

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfite stands out due to its unique combination of properties, including its reactivity and stability. Its ability to undergo various chemical reactions and its diverse applications make it a valuable compound in both research and industry.

Properties

CAS No.

919788-73-1

Molecular Formula

C5H12N2O3S

Molecular Weight

180.23 g/mol

IUPAC Name

1,3-dimethyl-1,2-dihydroimidazol-1-ium;hydrogen sulfite

InChI

InChI=1S/C5H10N2.H2O3S/c1-6-3-4-7(2)5-6;1-4(2)3/h3-4H,5H2,1-2H3;(H2,1,2,3)

InChI Key

ZPRSWDISIWXHOT-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CN(C=C1)C.OS(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.